

Comprehensive Spectroscopic Characterization: (Dibromomethyl)cyclohexane

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: (Dibromomethyl)cyclohexane

CAS No.: 52470-92-5

Cat. No.: B14123152

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Executive Summary & Compound Profile

(Dibromomethyl)cyclohexane consists of a cyclohexane ring substituted with a geminal dibromomethyl group (

). Its characterization relies on identifying the unique magnetic and mass signatures of the gem-dibromide moiety, which is distinct from its monobromide precursors or aldehyde starting materials.

| Property | Data |
|------------------------|--|
| IUPAC Name | (Dibromomethyl)cyclohexane |
| CAS Number | 13519-97-6 |
| Molecular Formula | |
| Molecular Weight | 255.98 g/mol |
| Key Structural Feature | Geminal dibromide () attached to a ring carbon. |

Synthesis & Impurity Profile

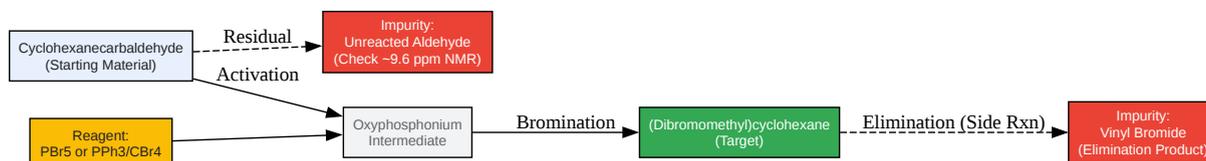
Understanding the synthesis is vital for interpreting the spectra, as residual starting materials often contaminate the final product. The compound is typically synthesized from cyclohexanecarbaldehyde using phosphorus pentabromide (

) or triphenylphosphine/carbon tetrabromide (

).

Synthesis & Impurity Workflow

The following diagram illustrates the transformation and potential impurities (Aldehyde, Monobromide) that must be ruled out via spectroscopy.



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Figure 1: Reaction pathway from aldehyde to gem-dibromide, highlighting critical impurities to monitor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for purity assessment. The geminal proton (

) provides a diagnostic signal that is distinct from the aldehyde proton of the starting material.

H NMR Data (Proton)

The spectrum is dominated by the deshielded methine proton of the

group and the cyclohexane "envelope."

| Assignment | Shift (, ppm) | Multiplicity | Integration | Coupling (, Hz) | Mechanistic Insight |
|------------------|----------------|---------------|-------------|------------------|--|
| | 5.60 – 5.85 | Doublet (d) | 1H | Hz | Diagnostic Peak. Deshielded by two bromine atoms. Couples with the single proton at C1. |
| Cyclohexane C1-H | 2.10 – 2.30 | Multiplet (m) | 1H | - | The ring proton adjacent to the dibromide is shifted downfield due to the inductive effect of the group. |
| Cyclohexane (Eq) | 1.70 – 1.90 | Multiplet | ~5H | - | Equatorial protons of the ring, slightly deshielded. |
| Cyclohexane (Ax) | 1.10 – 1.40 | Multiplet | ~5H | - | Axial protons, forming the typical high-field envelope. |

Critical Validation Step:

- Absence of Singlet at ~9.6 ppm: Confirms full consumption of the aldehyde starting material.
- Absence of Doublet at ~3.3 ppm: Confirms no (Bromomethyl)cyclohexane (monobromide) impurity.

C NMR Data (Carbon)

The carbon spectrum confirms the number of unique carbons and the oxidation state of the functionalized carbon.

| Assignment | Shift (, ppm) | Type | Notes |
|-------------------|----------------|------|--|
| | 45.0 – 55.0 | CH | Diagnostic Peak. Significantly upfield compared to the aldehyde carbonyl (~204 ppm) but downfield of typical alkyl bromides. |
| Cyclohexane C1 | 40.0 – 45.0 | CH | The tertiary carbon attaching the ring to the functional group. |
| Cyclohexane C2/C6 | 28.0 – 30.0 | | -carbons to the dibromide. |
| Cyclohexane C3/C5 | 25.0 – 26.0 | | -carbons. |
| Cyclohexane C4 | 25.0 – 26.0 | | -carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the strongest evidence for the presence of two bromine atoms through the characteristic isotopic abundance pattern.

Isotopic Pattern Analysis

Bromine has two stable isotopes:

(50.7%) and

(49.3%). For a molecule with two bromine atoms (

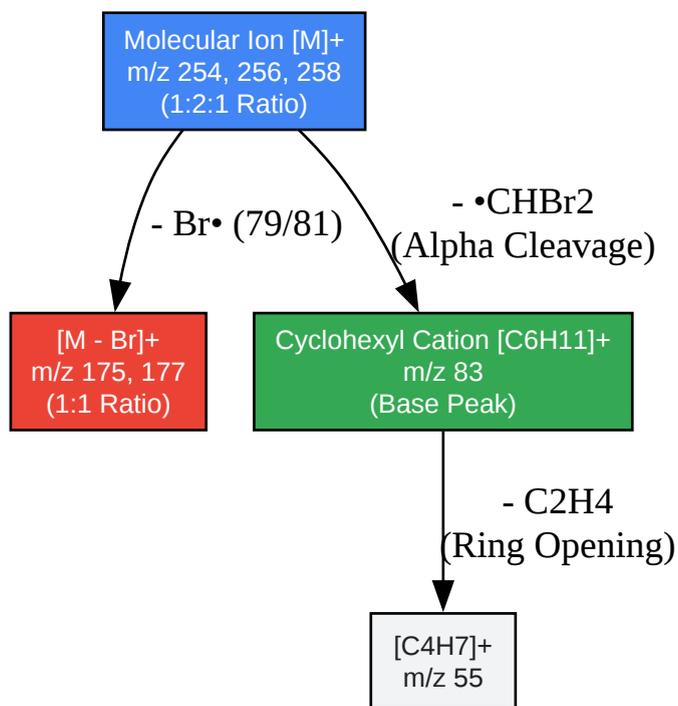
), the molecular ion (

) cluster will exhibit a 1:2:1 intensity ratio.

- (m/z 254): Contains
(Relative Intensity: 25%)
- (m/z 256): Contains
(Relative Intensity: 50%)
- (m/z 258): Contains
(Relative Intensity: 25%)

Fragmentation Pathway (EI, 70 eV)

The molecule fragments primarily by losing bromine atoms or the entire dibromomethyl group.



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Figure 2: Electron Ionization (EI) fragmentation pathway. The cyclohexyl cation (m/z 83) is typically the base peak.

| m/z (Mass-to-Charge) | Ion Identity | Interpretation |
|----------------------|--------------|---|
| 254 / 256 / 258 | | Molecular ion cluster (1:2:1). Confirms content. |
| 175 / 177 | | Loss of one bromine atom. Shows 1:1 doublet pattern (). |
| 173 | | Elimination of HBr from the molecular ion. |
| 83 | | Base Peak. Loss of the group leaves the stable cyclohexyl cation. |
| 55 | | Fragmentation of the cyclohexyl ring (loss of ethylene). |

Infrared Spectroscopy (IR)

IR is less specific than NMR/MS for this compound but useful for a quick check of functional group transformation (disappearance of Carbonyl).

- C-H Stretching (): 2850 – 2930
(Strong, characteristic of cyclohexane ring).
- C-Br Stretching: 600 – 750
(Strong, broad bands).
 - Note: Geminal dibromides often show split bands in this fingerprint region due to rotamers.
- Absence of C=O: No strong peak at 1700-1725

(confirms conversion from aldehyde).

Experimental Protocol: Sample Preparation

To ensure high-fidelity data acquisition, follow these preparation standards.

NMR Sample Prep

- Solvent: Use Chloroform-d () (99.8% D) with 0.03% TMS as an internal standard.
- Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.
- Filtration: If the synthesis involved solid phosphine oxides (), filter the solution through a small plug of cotton or glass wool into the NMR tube to prevent line broadening from suspended particulates.

GC-MS Method

- Inlet Temp: 250°C.
- Column: HP-5MS or equivalent non-polar capillary column (30m x 0.25mm).
- Oven Program: Start at 60°C (hold 2 min)
Ramp 15°C/min
250°C.
 - Rationale: The compound is moderately volatile; a low starting temperature prevents it from eluting in the solvent delay.

References

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- PubChem Compound Summary.1,1-Dibromo-2-(**dibromomethyl**)cyclohexane. (Structural analog comparison).

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Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
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